molecular formula C7H6N4O2S B1308317 2-Hydrazino-6-nitro-1,3-benzothiazole CAS No. 30710-21-5

2-Hydrazino-6-nitro-1,3-benzothiazole

Cat. No.: B1308317
CAS No.: 30710-21-5
M. Wt: 210.22 g/mol
InChI Key: HCIQJRCGPLSQLH-UHFFFAOYSA-N
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Description

2-Hydrazino-6-nitro-1,3-benzothiazole is a heterocyclic compound with the molecular formula C₇H₆N₄O₂S It is a derivative of benzothiazole, characterized by the presence of hydrazino and nitro functional groups at the 2 and 6 positions, respectively

Biochemical Analysis

Biochemical Properties

2-Hydrazino-6-nitro-1,3-benzothiazole plays a significant role in biochemical reactions. It is employed in the spectrophotometric analysis for the determination of methenamine and its salts . Additionally, it is used in the detection and repair mechanism of Etheno-DNA adducts . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with IDO1 can lead to alterations in tryptophan metabolism, which in turn affects immune response and cell proliferation . Additionally, its role in the detection and repair of Etheno-DNA adducts suggests its involvement in maintaining genomic stability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibition of IDO1 involves binding to the enzyme’s active site, preventing the conversion of tryptophan to kynurenine . This inhibition can lead to changes in gene expression and enzyme activity, impacting various cellular processes. The compound’s role in DNA repair mechanisms further highlights its molecular interactions with nucleic acids and repair proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects and can effectively inhibit IDO1 activity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects are also noted, where a specific dosage is required to achieve significant biochemical changes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to tryptophan metabolism. Its inhibition of IDO1 affects the kynurenine pathway, leading to changes in metabolite levels and metabolic flux . The compound’s interactions with other enzymes and cofactors further influence its metabolic effects, contributing to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . The compound’s distribution is also dependent on its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-6-nitro-1,3-benzothiazole typically involves the reaction of 2-mercaptoaniline with nitroaromatic compounds under specific conditions. One common method includes the nitration of 2-mercaptoaniline followed by hydrazination. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and hydrazination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-hydrazino-6-amino-1,3-benzothiazole.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which can be further utilized in different applications such as pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Hydrazino-6-nitro-1,3-benzothiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazino-6-nitro-1,3-benzothiazole is unique due to the presence of both hydrazino and nitro groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(6-nitro-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c8-10-7-9-5-2-1-4(11(12)13)3-6(5)14-7/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIQJRCGPLSQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398554
Record name 2-Hydrazinyl-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30710-21-5
Record name 30710-21-5
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Record name 2-Hydrazinyl-6-nitro-1,3-benzothiazole
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URL https://comptox.epa.gov/dashboard/DTXSID40398554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydrazino-6-nitrobenzothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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